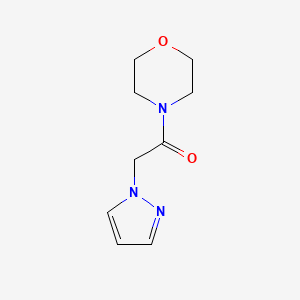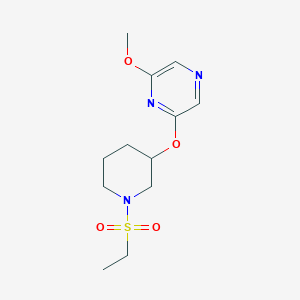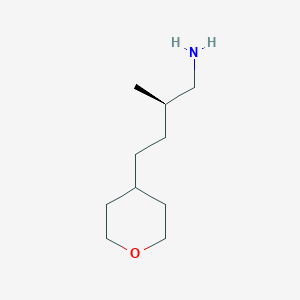
1-(morpholin-4-yl)-2-(1H-pyrazol-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(morpholin-4-yl)-2-(1H-pyrazol-1-yl)ethan-1-one is an organic compound that features a morpholine ring and a pyrazole ring connected by an ethanone linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(morpholin-4-yl)-2-(1H-pyrazol-1-yl)ethan-1-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the morpholine ring: Morpholine can be synthesized by the reaction of diethanolamine with sulfuric acid.
Coupling of the two rings: The final step involves the coupling of the morpholine and pyrazole rings through an ethanone linker. This can be done using a variety of reagents and conditions, such as acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(morpholin-4-yl)-2-(1H-pyrazol-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(morpholin-4-yl)-2-(1H-pyrazol-1-yl)ethan-1-one has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-(morpholin-4-yl)-2-(1H-pyrazol-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and interference with nucleic acid function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(morpholin-4-yl)-2-(1H-imidazol-1-yl)ethan-1-one: Similar structure but with an imidazole ring instead of a pyrazole ring.
1-(piperidin-4-yl)-2-(1H-pyrazol-1-yl)ethan-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
1-(morpholin-4-yl)-2-(1H-pyrazol-1-yl)ethan-1-one is unique due to the presence of both morpholine and pyrazole rings, which confer specific chemical and biological properties
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-9(8-12-3-1-2-10-12)11-4-6-14-7-5-11/h1-3H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVRJQCHVPNBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2612049.png)



![6-bromo-3-[2-(4-tert-butylbenzenesulfonyl)acetyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2612057.png)
![ethyl 4-(2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamido)benzoate](/img/structure/B2612058.png)






![Methyl 3-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B2612070.png)
![N-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2612072.png)
